

# An In-depth Technical Guide to 4-[(2-Cyanoethyl)methylamino]benzaldehyde

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## Compound of Interest

4-[(2-

Compound Name: **Cyanoethyl)methylamino]benzaldehyde**

hyde

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## Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and analysis of **4-[(2-Cyanoethyl)methylamino]benzaldehyde**. This compound, a key intermediate in the synthesis of various dyes, possesses a unique molecular architecture that lends itself to applications in materials science. This document consolidates available physicochemical data, outlines a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and discusses its primary application in the development of solvatochromic dyes. While this compound is a valuable synthetic building block, public domain information regarding its biological activity and involvement in specific signaling pathways is not available at the time of this publication. Therefore, this guide focuses on its chemical characteristics and synthetic utility.

## Molecular Structure and Properties

**4-[(2-Cyanoethyl)methylamino]benzaldehyde** is an aromatic aldehyde characterized by a benzaldehyde ring substituted at the para-position with a methylamino group that is further functionalized with a cyanoethyl moiety.

Table 1: Physicochemical Properties of **4-[(2-Cyanoethyl)methylamino]benzaldehyde**

Property	Value	Reference(s)
Molecular Formula	C <sub>11</sub> H <sub>12</sub> N <sub>2</sub> O	[1][2]
Molecular Weight	188.23 g/mol	[1][2]
CAS Number	94-21-3	[1][2]
Appearance	White to light yellow crystalline powder	[3]
Melting Point	70-74 °C	
Boiling Point (Predicted)	387.1 ± 27.0 °C	
Density (Predicted)	1.137 ± 0.06 g/cm <sup>3</sup>	
IUPAC Name	4-[(2-Cyanoethyl)(methyl)amino]benzaldehyde	
Synonyms	3-((4-Formylphenyl)(methyl)amino)propanenitrile, N-(2-Cyanoethyl)-N-methyl-4-aminobenzaldehyde	[4]
InChI Key	DNRTTXXWWAKULZ-UHFFFAOYSA-N	
SMILES	CN(CCC#N)c1ccc(C=O)cc1	

Note: Predicted values are based on computational models and may not reflect experimentally determined values.

## Synthesis

The most common and efficient method for the synthesis of **4-[(2-Cyanoethyl)methylamino]benzaldehyde** is the Vilsmeier-Haack formylation of N-(2-cyanoethyl)-N-methylaniline.<sup>[5][6]</sup> This reaction introduces a formyl group (CHO) onto the aromatic ring, typically at the para position due to the ortho,para-directing effect of the amino group.

## Experimental Protocol: Vilsmeier-Haack Formylation

This protocol is a generalized procedure based on established Vilsmeier-Haack reactions.[\[5\]](#)[\[7\]](#)

### Materials:

- N-(2-cyanoethyl)-N-methylaniline
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- N,N-Dimethylformamide (DMF)
- Sodium acetate ( $\text{NaOAc}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Water ( $\text{H}_2\text{O}$ )
- Anhydrous sodium sulfate ( $\text{Na}_2\text{SO}_4$ )
- Silica gel for column chromatography
- Ethyl acetate and hexane for elution

### Procedure:

- Formation of the Vilsmeier Reagent: In a three-necked round-bottom flask equipped with a dropping funnel and a magnetic stirrer, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath. Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise to the DMF with constant stirring. The Vilsmeier reagent, (chloromethylene)dimethyliminium chloride, is formed in situ.
- Formylation Reaction: Dissolve N-(2-cyanoethyl)-N-methylaniline in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

- Work-up: Upon completion of the reaction, carefully pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous solution of sodium acetate. This will hydrolyze the intermediate iminium salt to the aldehyde and neutralize the excess acid.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane. Combine the organic layers.
- Washing and Drying: Wash the combined organic layers with water and then with brine. Dry the organic layer over anhydrous sodium sulfate.
- Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product. Purify the crude **4-[(2-Cyanoethyl)methylamino]benzaldehyde** by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.
- Characterization: The purified product should be characterized by spectroscopic methods such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and mass spectrometry to confirm its structure and purity.

## Spectroscopic Data (Predicted and Analogous)

While specific, experimentally verified spectra for **4-[(2-Cyanoethyl)methylamino]benzaldehyde** are not readily available in the cited literature, the expected spectral characteristics can be inferred from the analysis of structurally similar compounds and general spectroscopic principles.

Table 2: Predicted and Analogous Spectroscopic Data

Technique	Expected/Analogous Data	Inferred from
<sup>1</sup> H NMR	Aldehyde proton (CHO) singlet around $\delta$ 9.7-10.0 ppm. Aromatic protons as two doublets in the range of $\delta$ 6.7-7.8 ppm. Methylene protons adjacent to the nitrogen and cyano group as triplets. Methyl protons as a singlet.	[8][9]
<sup>13</sup> C NMR	Carbonyl carbon (C=O) signal around $\delta$ 190 ppm. Aromatic carbons in the range of $\delta$ 110-155 ppm. Cyano carbon (C≡N) around $\delta$ 118 ppm. Methylene and methyl carbons at higher field.	[8][9]
FT-IR	Strong C=O stretching vibration for the aldehyde at $\sim$ 1670-1700 $\text{cm}^{-1}$ . C≡N stretching vibration around 2240-2260 $\text{cm}^{-1}$ . C-H stretching of the aldehyde group around 2720 and 2820 $\text{cm}^{-1}$ . Aromatic C=C stretching vibrations in the 1400-1600 $\text{cm}^{-1}$ region.	[10][11]
Mass Spectrometry	Molecular ion peak ( $M^+$ ) at $m/z = 188.23$ . Fragmentation pattern would likely show losses of the cyanoethyl group and the formyl group.	[12]

## Applications in Dye Synthesis

The primary application of **4-[(2-Cyanoethyl)methylamino]benzaldehyde** is as a crucial intermediate in the synthesis of cationic and disperse dyes.[8] The presence of the electron-donating amino group and the electron-withdrawing aldehyde group creates a "push-pull" system, which is a common feature in chromophores.

Dyes derived from this molecule often exhibit solvatochromism, a phenomenon where the color of the dye changes with the polarity of the solvent.[13][14][15] This property makes them useful as probes for studying the polarity of microenvironments, such as in biological systems or polymer matrices.

## Biological Activity and Signaling Pathways

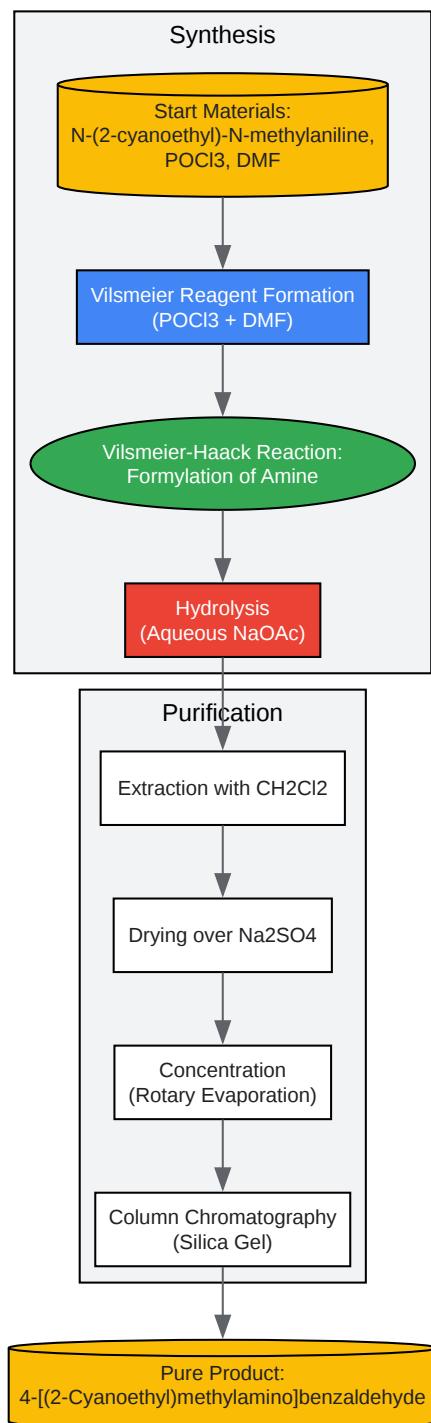
Extensive searches of the scientific literature and chemical databases did not yield any specific information on the biological activity of **4-[(2-Cyanoethyl)methylamino]benzaldehyde** or its involvement in any signaling pathways. While derivatives of similar benzaldehydes have been investigated for various biological activities, no such data is currently available for this specific compound.[16] Therefore, a diagram of a signaling pathway involving this molecule cannot be provided.

## Visualizations

### Synthetic Workflow

The following diagram illustrates the general workflow for the synthesis and purification of **4-[(2-Cyanoethyl)methylamino]benzaldehyde**.

## Synthesis Workflow of 4-[(2-Cyanoethyl)methylamino]benzaldehyde

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Caption: Synthetic workflow for **4-[(2-Cyanoethyl)methylamino]benzaldehyde**.

## Conclusion

**4-[(2-Cyanoethyl)methylamino]benzaldehyde** is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. Its primary utility lies in the field of dye chemistry, where its structural features are exploited to create molecules with interesting photophysical properties like solvatochromism. While its application space is clearly defined in materials science, a significant gap exists in the understanding of its biological effects. Future research could explore the potential pharmacological activities of this compound and its derivatives, which may open up new avenues for its application in drug discovery and development.

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